![molecular formula C11H15NO3 B12557573 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine CAS No. 144366-04-1](/img/structure/B12557573.png)
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine is an organic compound that features a pyridine ring substituted with a methoxy group linked to a 2,2-dimethyl-1,3-dioxolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with pyridine derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol group, facilitating the nucleophilic substitution reaction with the pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound .
化学反应分析
Types of Reactions
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用机制
The mechanism by which 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The dioxolane moiety provides steric protection, while the pyridine ring can participate in π-π interactions and hydrogen bonding .
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
- Glyceraldehyde acetonide
Uniqueness
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine is unique due to its combination of a pyridine ring and a dioxolane moiety. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
属性
CAS 编号 |
144366-04-1 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine |
InChI |
InChI=1S/C11H15NO3/c1-11(2)14-8-9(15-11)7-13-10-5-3-4-6-12-10/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
PAIGGJZZAKARDX-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)COC2=CC=CC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)
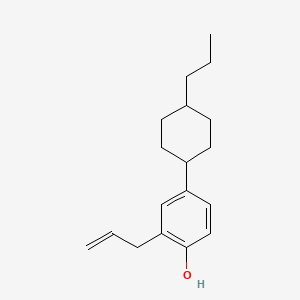
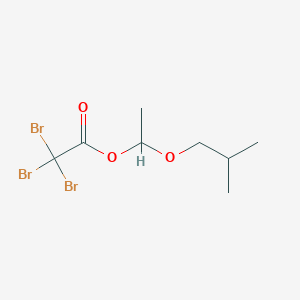
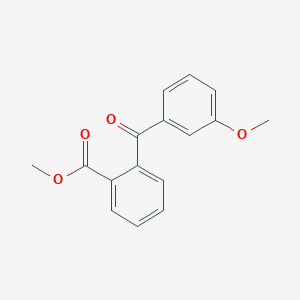
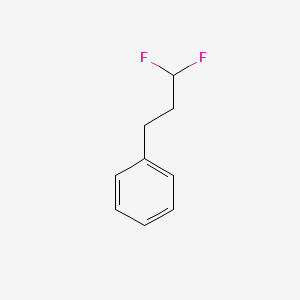
![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

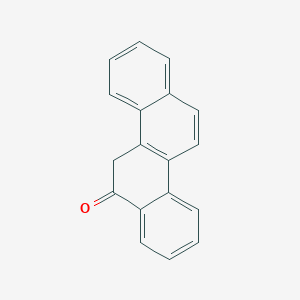
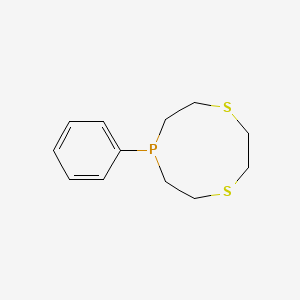

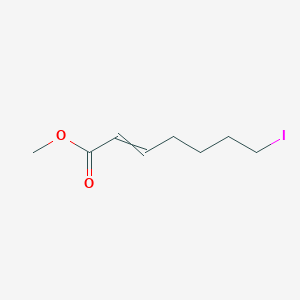
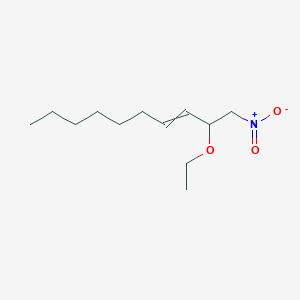
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
